N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
The compound contains a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with 4-(methoxyimino)butylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective is explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler analog that lacks the methoxyimino and butyl groups.
N-Methyl-4-pyridone-3-carboxamide: Similar structure but without the trifluoromethyl group.
Sorafenib: A drug with a similar trifluoromethyl group, used in cancer therapy.
Uniqueness
N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the methoxyimino butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
652153-00-9 |
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Molecular Formula |
C12H14F3N3O2 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-(4-methoxyiminobutyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14F3N3O2/c1-20-18-6-3-2-5-17-11(19)9-8-16-7-4-10(9)12(13,14)15/h4,6-8H,2-3,5H2,1H3,(H,17,19) |
InChI Key |
GBTWFTUJVVNYHH-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCCCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
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